molecular formula C22H26N4O3S B2942491 1-(4-phenylpiperazin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one CAS No. 886903-37-3

1-(4-phenylpiperazin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one

Cat. No.: B2942491
CAS No.: 886903-37-3
M. Wt: 426.54
InChI Key: IDAJGQWSBSEJSI-UHFFFAOYSA-N
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Description

1-(4-phenylpiperazin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one is a synthetic small molecule of significant interest in medicinal chemistry and preclinical neuroscience research. Its structure incorporates two pharmaceutically relevant moieties: a phenylpiperazine group and a sulfonyl-benzodiazole (benzimidazole) group, linked by a ketone-containing chain. The phenylpiperazine scaffold is a well-characterized pharmacophore in central nervous system (CNS) drug discovery . Research on various phenylpiperazine derivatives has demonstrated their ability to interact with key neurotransmitter systems, including serotonin (5-HT) and norepinephrine pathways, leading to documented anxiolytic-like and antidepressant-like effects in preclinical models . The benzimidazole core, on the other hand, is a privileged structure found in molecules with a wide range of bioactivities. The presence of a propane-sulfonyl group on this core can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to specific biological targets. Researchers can leverage this compound as a key intermediate or a novel chemical entity for investigating new therapeutic targets, particularly within the realm of neuropharmacology. Potential applications include studying ligand-receptor interactions at monoaminergic receptors, exploring mechanisms of action for potential anxiolytic or antidepressant agents, and as a structural template for the design and synthesis of new chemical libraries for high-throughput screening . This compound is intended for research purposes by qualified scientists in a controlled laboratory setting.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(2-propan-2-ylsulfonylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-17(2)30(28,29)22-23-19-10-6-7-11-20(19)26(22)16-21(27)25-14-12-24(13-15-25)18-8-4-3-5-9-18/h3-11,17H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAJGQWSBSEJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-phenylpiperazin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting from aniline derivatives, the piperazine ring can be synthesized through cyclization reactions.

    Introduction of the Benzodiazole Moiety: The benzodiazole ring can be introduced via condensation reactions involving ortho-diamines and carboxylic acids.

    Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.

    Final Coupling: The final step involves coupling the piperazine and benzodiazole intermediates under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-phenylpiperazin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological systems.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one would depend on its specific biological target. Generally, such compounds might interact with receptors, enzymes, or other proteins, modulating their activity through binding interactions. The exact molecular targets and pathways would require experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Heterocyclic Substituent Variations

Benzodiazolyl vs. Benzotriazolyl Derivatives
  • Compound from : 2-(1H-1,2,3-benzotriazol-1-yl)-1-(4-phenylphenyl)ethan-1-one replaces the benzodiazolyl group with a benzotriazolyl moiety. Benzotriazoles are known for UV-stabilizing properties and varied biological activities, but the additional nitrogen atom may reduce lipophilicity compared to benzodiazoles. This could affect membrane permeability .
Thiophene, Thiazole, and Pyridinyl Analogues
  • Compounds from : Derivatives such as 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one feature thiophene or imidazotriazolyl groups. Thiophene-containing compounds often exhibit enhanced π-π stacking interactions but may suffer from faster metabolic degradation due to sulfur oxidation. The target compound’s sulfonyl group could mitigate this via steric hindrance .

Piperazinyl Substituent Modifications

4-Phenylpiperazinyl vs. 4-Fluorophenylpiperazinyl
  • Compound from : 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[(3-propyl-1H-benzimidazol-3-ium-yl)sulfanyl]ethanone introduces a fluorophenyl group. Fluorine’s electronegativity enhances metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. The target compound’s phenyl group may offer lower metabolic resistance but greater synthetic accessibility .
Diphenylmethylpiperazinyl Derivatives
  • Compound from : 1-[4-(diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methylindol-1-yl)ethanone includes a bulky diphenylmethyl group. This modification increases hydrophobicity, which may improve blood-brain barrier penetration but reduce aqueous solubility compared to the target compound’s simpler phenyl group .

Functional Group Impact on Physicochemical Properties

  • Sulfonyl vs. Sulfanyl Groups :
    • The propane-2-sulfonyl group in the target compound () provides strong electron-withdrawing effects, stabilizing the molecule against nucleophilic attack. In contrast, sulfanyl (thioether) groups in analogues (e.g., ) are more prone to oxidation but may enhance radical scavenging activity .
  • Melting Points :
    • A related sulfonyl-containing compound, 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (), has a melting point of 137.3–138.5°C. The target compound’s bulkier benzodiazolyl group may elevate this further, reflecting higher crystallinity .

Biological Activity

The compound 1-(4-phenylpiperazin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Features

The compound features several key structural components:

  • Piperazine Ring : A six-membered ring containing two nitrogen atoms, known for its ability to interact with various biological targets.
  • Benzodiazole Moiety : A fused ring structure that often exhibits pharmacological activity.
  • Sulfonyl Group : Contributes to the compound's solubility and reactivity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC22H26N4O3S
Molecular Weight426.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors or enzymes. The compound may modulate the activity of neurotransmitter systems, particularly those involving serotonin and dopamine pathways, due to the presence of the piperazine ring.

Pharmacological Studies

Recent studies have highlighted the potential of this compound as a selective antagonist for certain receptors. For instance, similar compounds with piperazine structures have shown significant affinity for adenosine receptors, particularly the A(2B) subtype, indicating a potential pathway for therapeutic applications .

Case Study: Adenosine Receptor Antagonism

A study explored the synthesis and characterization of piperazine derivatives as adenosine receptor antagonists. The most potent compounds exhibited subnanomolar affinity for the A(2B) receptor, suggesting that modifications to the piperazine ring could enhance biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the benzodiazole moiety and sulfonyl group can significantly influence the biological activity of related compounds. For example, variations in the alkyl chain length on the sulfonyl group may impact receptor affinity and selectivity.

Comparative Analysis with Similar Compounds

Compound NameK(i) Value (nM)Biological Target
1-(4-phenylpiperazin-1-yl)-2-[2-(methylsulfonyl)-1H-benzodiazol-1-yl]ethan-1-one0.157Human A(2B) Receptor
1-(4-phenylpiperazin-1-yl)-2-[2-(ethylsulfonyl)-1H-benzodiazol-1-yl]ethan-1-one0.393Human A(2B) Receptor

This table illustrates how structural modifications can lead to variations in receptor binding affinities.

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to synthesize 1-(4-phenylpiperazin-1-yl)-2-[2-(propane-2-sulfonyl)-1H-1,3-benzodiazol-1-yl]ethan-1-one, and how are reaction conditions optimized?

  • Methodological Answer : Multi-step synthesis is typical for such hybrid structures. For example, the benzimidazole core can be functionalized via sulfonation using propane-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0°C to room temperature). Piperazine coupling may involve nucleophilic substitution or amidation, requiring bases like potassium carbonate and refluxing in ethanol (12–24 hours). Critical parameters include stoichiometric control of sulfonating agents, inert atmosphere for moisture-sensitive steps, and purification via column chromatography (EtOAc/petroleum ether) to isolate intermediates . Optimization often focuses on yield improvement by adjusting reaction time, temperature, and catalyst loading (e.g., triethylamine for sulfonation).

Q. How is the compound’s structural identity confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H/¹³C) identifies proton environments and carbon frameworks, with benzodiazole protons typically resonating at δ 7.5–8.5 ppm. Mass spectrometry (HRMS) confirms molecular weight. For definitive structural proof, single-crystal X-ray diffraction is preferred. Crystallization is achieved via slow evaporation (e.g., methanol/water mixtures), and data collection uses Mo-Kα radiation. SHELXL refines the structure by modeling thermal displacement parameters and validating bond lengths/angles against established databases .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to serotonin receptors, given its piperazine-benzodiazole scaffold?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with receptor active sites (e.g., 5-HT1A). Ligand preparation includes protonation state correction (pH 7.4) and conformational sampling. Docking scores are validated against known agonists/antagonists. Molecular dynamics (GROMACS) simulations (50–100 ns) assess binding stability by analyzing root-mean-square deviation (RMSD) and hydrogen-bond occupancy. Free-energy perturbation (FEP) calculations refine affinity predictions. Cross-referencing with experimental IC₅₀ values from radioligand assays ensures reliability .

Q. How can conflicting solubility data (e.g., DMSO vs. aqueous buffer) be resolved for this compound?

  • Methodological Answer : Discrepancies arise from solvent polarity and aggregation. Use dynamic light scattering (DLS) to detect nano-aggregates in aqueous buffers. Solubility is quantified via HPLC-UV (λ = 254 nm) after saturation shake-flask experiments. For DMSO stock solutions, ensure dilution below 0.1% to avoid cosolvent effects. Theoretical calculations (LogP via ChemAxon) guide solvent selection, while experimental validation employs differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

Q. What strategies mitigate regioselectivity challenges during benzodiazole sulfonation?

  • Methodological Answer : Sulfonation at the 2-position of benzodiazole is controlled by electronic effects. Electron-withdrawing groups (e.g., nitro) direct sulfonation to specific sites. Protecting groups (e.g., tert-butyloxycarbonyl on piperazine) prevent undesired side reactions. Kinetic vs. thermodynamic control is assessed by varying reaction temperature: lower temperatures (0–5°C) favor kinetic products, while higher temperatures (40–60°C) favor thermodynamic stability. LC-MS monitors intermediate formation, and regiochemistry is confirmed via NOESY NMR .

Q. How does polymorphism influence the compound’s bioavailability in preclinical models?

  • Methodological Answer : Polymorphs are screened via X-ray powder diffraction (XRPD) and DSC. Solubility differences between forms are tested in biorelevant media (FaSSIF/FeSSIF). Bioavailability is compared in rodent pharmacokinetic studies (oral vs. IV administration). Amorphous dispersions (spray-dried with HPMCAS) enhance dissolution rates. Structural insights from Hirshfeld surface analysis (CrystalExplorer) correlate packing efficiency with dissolution behavior .

Q. What in vitro models evaluate metabolic stability, and how are results interpreted for drug-likeness?

  • Methodological Answer : Human liver microsomes (HLM) or hepatocytes incubate the compound (1–10 µM) with NADPH cofactors. LC-MS/MS quantifies parent compound depletion over time (t₁/₂ calculation). CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify major metabolic pathways. Intrinsic clearance (Clₜₙₜ) is extrapolated to in vivo hepatic clearance using the well-stirred model. Results guide structural modifications (e.g., fluorination of labile sites) to improve metabolic stability .

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